Tert-butyl 4-[4-(methylcarbamoyl)phenyl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-[4-(methylcarbamoyl)phenyl]piperazine-1-carboxylate: is a synthetic organic compound with the molecular formula C({16})H({25})N({3})O({3}) It is characterized by a piperazine ring substituted with a tert-butyl ester and a methylcarbamoyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[4-(methylcarbamoyl)phenyl]piperazine-1-carboxylate typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring is often synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Methylcarbamoyl Group: This step involves the reaction of the piperazine derivative with methyl isocyanate or methyl carbamoyl chloride in the presence of a base such as triethylamine.
Attachment of the Tert-butyl Ester: The final step is the esterification of the piperazine derivative with tert-butyl chloroformate in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylcarbamoyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.
Substitution: Electrophilic reagents such as nitric acid (HNO(_3)) for nitration or bromine (Br(_2)) for bromination.
Major Products
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-[4-(methylcarbamoyl)phenyl]piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may act as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism by which tert-butyl 4-[4-(methylcarbamoyl)phenyl]piperazine-1-carboxylate exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the biological context and the specific application.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-aminomethyl)phenylpiperazine-1-carboxylate
- Tert-butyl 4-(4-hydroxymethyl)phenylpiperazine-1-carboxylate
- Tert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-[4-(methylcarbamoyl)phenyl]piperazine-1-carboxylate is unique due to the presence of the methylcarbamoyl group, which can impart distinct chemical and biological properties. This differentiates it from other piperazine derivatives and makes it a compound of interest for further research and development.
Properties
IUPAC Name |
tert-butyl 4-[4-(methylcarbamoyl)phenyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-17(2,3)23-16(22)20-11-9-19(10-12-20)14-7-5-13(6-8-14)15(21)18-4/h5-8H,9-12H2,1-4H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXVKMICJSLLDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.